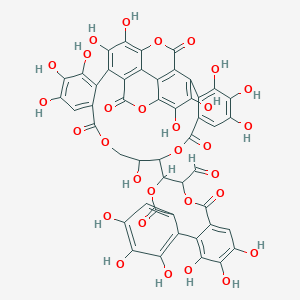

Punicalagin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Punicalagin是一种主要存在于石榴(Punica granatum)中的多酚类化合物。它是一种鞣花单宁,属于可水解单宁,并以两种异构体形式存在:α型和β型。 This compound以其强大的抗氧化、抗炎和抗癌特性而闻名 .

准备方法

合成路线和反应条件

Punicalagin可以通过多种方法合成,包括从石榴皮等天然来源中提取。一种常见的方法是使用高压微射微粉化工艺。将石榴皮粉碎并与纯水混合,然后进行高速剪切和乳化。 然后使用高压微射超微粉碎设备处理混合物 .

工业生产方法

在工业环境中,this compound通常使用甲醇或乙醇等溶剂从石榴皮中提取。 提取过程包括干燥和研磨石榴皮,然后使用溶剂萃取和高性能液相色谱 (HPLC) 等技术进行纯化 .

化学反应分析

反应类型

Punicalagin会经历多种化学反应,包括:

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

水解: 水解反应使用酸性条件(例如盐酸)或碱性条件(例如氢氧化钠)。

主要产物

科学研究应用

Antioxidant Properties

Punicalagin is recognized for its potent antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer, diabetes, and cardiovascular diseases.

- Mechanism : this compound enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. This activation leads to increased levels of reduced glutathione and improved mitochondrial function, as demonstrated in studies involving human skin fibroblasts exposed to UVA radiation .

Skin Protection and Healing

Recent studies indicate that this compound plays a significant role in skin health by promoting fibroblast functions essential for tissue healing.

- Case Study : In vitro experiments showed that this compound treatment enhanced cell viability and migration capacity of fibroblasts while upregulating fibronectin and α-actin expression. These findings suggest its potential use in dermatological applications for wound healing and skin rejuvenation .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : A pharmacological study highlighted this compound's ability to mitigate neuronal damage and inflammation associated with these diseases, suggesting it could serve as a therapeutic agent in neuroprotection .

Anti-inflammatory Effects

This compound has been shown to modulate several inflammatory pathways, making it a candidate for treating inflammation-associated chronic diseases.

- Mechanism : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in various models, including those simulating influenza virus infection .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens, contributing to its potential applications in food preservation and therapeutic interventions.

- Study Insights : Research indicates that this compound can inhibit the growth of certain bacteria and viruses, making it a candidate for natural antimicrobial agents .

Cardiovascular Health

The compound has been linked to cardiovascular benefits through its anti-atherosclerotic properties and ability to improve lipid profiles.

- Clinical Implications : Studies suggest that this compound can lower cholesterol levels and improve endothelial function, which are critical factors in cardiovascular health maintenance .

Data Summary

作用机制

Punicalagin通过多种分子靶点和途径发挥其作用:

相似化合物的比较

Punicalagin通常与其他鞣花单宁和多酚类化合物进行比较:

鞣花酸: This compound的一种主要代谢产物,具有类似的抗氧化和抗炎特性.

Castalagin: 另一种存在于榄仁树(Terminalia ferdinandiana)中的鞣花单宁,具有可比较的抗氧化活性.

This compound因其在水中的高溶解度及其水解成多种生物活性化合物的能力而脱颖而出,使其成为一种用途广泛且有效的天然产物 .

生物活性

Punicalagin, a hydrolyzable tannin predominantly found in pomegranate (Punica granatum), has garnered significant attention due to its diverse biological activities. This article delves into the various biological effects of this compound, including its antimicrobial, antioxidant, antiproliferative, and hepatoprotective properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

Recent studies have highlighted this compound's potent antimicrobial properties against various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Vibrio parahaemolyticus, a significant pathogen in seafood, by disrupting membrane integrity and energy metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Vibrio parahaemolyticus | 1.25 mg/mL | Disruption of membrane integrity and ATP depletion |

| Staphylococcus aureus | 0.5 mg/mL | Membrane depolarization and intracellular leakage |

| Salmonella typhimurium | 0.75 mg/mL | Inhibition of cell wall synthesis |

The study indicated that this compound treatment led to a significant reduction in intracellular ATP levels and pH, affecting the overall metabolic processes within the bacteria . Electron microscopy revealed structural damage to bacterial cells after exposure to this compound, further supporting its antimicrobial potential.

2. Antioxidant Properties

This compound is recognized for its strong antioxidant activity, which contributes to its ability to scavenge free radicals and reduce oxidative stress. Research has shown that this compound can enhance the antioxidant enzyme activities in various cellular models.

Case Study: Antioxidant Effects in Human Cells

In a controlled study involving human fibroblast cells, treatment with this compound resulted in:

- Increased Superoxide Dismutase (SOD) Activity : A 35% increase compared to control.

- Enhanced Catalase Activity : A 40% increase observed post-treatment.

- Reduction in Lipid Peroxidation : Decreased malondialdehyde (MDA) levels by approximately 50%.

These findings suggest that this compound may play a protective role against oxidative damage in human cells, potentially reducing the risk of chronic diseases associated with oxidative stress .

3. Antiproliferative Effects

This compound has been investigated for its potential antiproliferative effects on cancer cells. Studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines.

Table 2: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of PI3K/Akt signaling pathway |

Research has shown that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

4. Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, which have been demonstrated in animal models subjected to liver injury.

Case Study: Hepatoprotection in Animal Models

In a study using rats with induced liver damage:

- Liver Enzyme Levels : Treatment with this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) by up to 60%.

- Histopathological Analysis : Liver tissues showed reduced necrosis and inflammation compared to untreated controls.

These results indicate that this compound may protect against liver damage by modulating inflammatory responses and oxidative stress .

属性

CAS 编号 |

65995-63-3 |

|---|---|

分子式 |

C48H28O30 |

分子量 |

1084.7 g/mol |

IUPAC 名称 |

6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone |

InChI |

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2 |

InChI 键 |

ZJVUMAFASBFUBG-UHFFFAOYSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

规范 SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

外观 |

Assay:≥95% mixture of anomersA crystalline solid |

颜色/形态 |

Yellow powder |

物理描述 |

Solid |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

In methanol, 5 mg/mL, clear |

同义词 |

Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2] |

蒸汽压力 |

3.47X10-61 mm Hg at 25 °C (est) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。